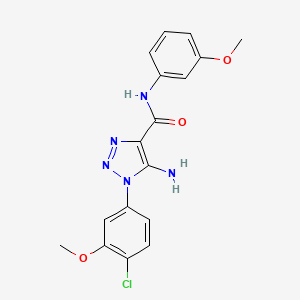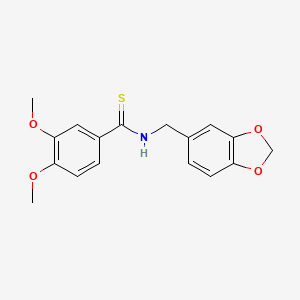![molecular formula C18H16ClNO2S2 B5084092 N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide, also known as compound 1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have a high affinity for a specific protein target, making it a useful tool for studying various biological processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 involves the inhibition of a specific protein target. This protein target is involved in various biological processes, including cell growth and inflammation. By inhibiting this protein target, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is able to modulate these processes and induce cell death in cancer cells. The exact mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been shown to inhibit angiogenesis and induce autophagy. It has also been shown to have a neuroprotective effect, protecting neurons from oxidative stress. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been shown to have a low toxicity profile, making it a safe option for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in lab experiments is its high affinity for a specific protein target. This makes it a useful tool for studying various biological processes. Additionally, the synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been optimized to yield high purity and high yield, making it a cost-effective option for scientific research. However, there are some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in lab experiments. One limitation is that it may not be effective in all cell lines or biological systems. Additionally, the exact mechanism of action of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is still being studied, which may limit its use in certain applications.
Future Directions
There are a number of future directions for the use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in scientific research. One area of focus is in the development of new cancer therapies. Compound 1 has shown promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully understand its potential in this area. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 may have applications in the study of other diseases, such as cardiovascular disease and neurodegenerative disease. Further research is needed to fully understand the potential of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in these areas. Finally, the development of new synthesis methods for N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 may lead to improved purity and yield, making it an even more cost-effective option for scientific research.
Conclusion:
In conclusion, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide, or N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in scientific research. This N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide has been shown to have a high affinity for a specific protein target, making it a useful tool for studying various biological processes. While there are some limitations to the use of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 in lab experiments, its potential applications in cancer therapy, inflammation, and other areas make it a promising option for future research.
Synthesis Methods
The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 involves a multi-step process that has been well-established in the literature. The first step involves the reaction of 2-naphthalenesulfonyl chloride with 2-aminoethanethiol to form the intermediate N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 2. This is followed by the reaction of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 2 with 4-chlorobenzenethiol to form the final product, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1. The synthesis of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been optimized to yield high purity and high yield, making it a cost-effective option for scientific research.
Scientific Research Applications
Compound 1 has been shown to have a high affinity for a specific protein target, making it a useful tool for studying various biological processes. One of the main applications of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 is in the study of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. Additionally, N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 has been used in the study of inflammation, as it has been shown to inhibit the production of inflammatory cytokines. Other potential applications of N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide 1 include the study of cardiovascular disease, neurodegenerative disease, and infectious diseases.
properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S2/c19-16-6-8-17(9-7-16)23-12-11-20-24(21,22)18-10-5-14-3-1-2-4-15(14)13-18/h1-10,13,20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZUSTILCGJDPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[5-(butyrylamino)-1-ethyl-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5084009.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)

![[2-chloro-4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5084026.png)
![3-butoxy-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5084040.png)

![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(3-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5084056.png)
![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)